Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro-
Description
The compound "Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro-" features a benzene ring substituted with a chlorine atom at position 2, a nitro group at position 4, and a 2-chlorophenoxy group at position 1. These compounds typically exhibit herbicidal activity due to the electron-withdrawing effects of nitro and chloro substituents, which enhance reactivity and target binding .
Properties
CAS No. |
22544-08-7 |
|---|---|
Molecular Formula |
C12H7Cl2NO3 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H7Cl2NO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H |
InChI Key |
FJASQSODYGCTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution: Primary Synthetic Pathway
Reaction Mechanism and Substrate Design
The most frequently documented approach involves nucleophilic aromatic substitution (SNAr) using 2-chloro-1-fluoro-4-nitrobenzene as the electrophilic core. The fluorine atom at position 1 activates the benzene ring for displacement by 2-chlorophenoxide ions under basic conditions. Key steps include:
- Generation of Phenoxide Nucleophile : 2-Chlorophenol undergoes deprotonation in the presence of potassium carbonate (K2CO3), forming the reactive phenoxide species.
- Aromatic Substitution : The phenoxide attacks the electron-deficient carbon at position 1 of 2-chloro-1-fluoro-4-nitrobenzene, displacing fluoride via a two-step addition-elimination mechanism.
- Workup and Purification : Crude product isolation via aqueous extraction followed by recrystallization or column chromatography.
Experimental Optimization
Reaction efficiency depends critically on:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance ionic mobility and stabilize transition states.
- Temperature Control : Optimal yields (72–85%) occur at 80–100°C, balancing reaction rate and byproduct formation.
- Base Stoichiometry : Molar ratios of 1:1.2 (substrate:base) prevent phenol reprotonation while minimizing side reactions.
Table 1 : SNAr Reaction Parameters and Outcomes
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. DMSO |
| Temperature | 90°C | Peak efficiency |
| Reaction Time | 8–12 h | >90% conversion |
| Base | K2CO3 | Minimal hydrolysis |
Comparative Analysis of Synthetic Routes
Experimental Protocol Refinement
Large-Scale SNAr Procedure
- Charge 2-chloro-1-fluoro-4-nitrobenzene (1.0 mol) and 2-chlorophenol (1.2 mol) in DMF (2 L).
- Add K2CO3 (1.5 mol) gradually under N2 atmosphere.
- Heat at 90°C for 10 h with mechanical stirring.
- Quench with ice-water, extract with ethyl acetate (3×500 mL).
- Dry over Na2SO4, concentrate, and recrystallize from ethanol/water (4:1).
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and chlorine groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Table 1: Key Properties of "Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro-" and Analogs
Structural and Functional Analysis
Substituent Effects on Reactivity Nitro Groups: Present in all compounds, nitro groups enhance electrophilic substitution reactions and stabilize negative charges, critical for binding to biological targets like protoporphyrinogen oxidase (PPO) in plants . Chlorine vs. Fluorine: Chlorine at position 2 increases electron withdrawal and steric bulk compared to fluorine (). Fluorine analogs may exhibit higher metabolic stability due to stronger C-F bonds . Trifluoromethyl (CF₃) Groups: Compounds with CF₃ (e.g., ) show increased lipophilicity, enhancing membrane penetration and pesticidal efficacy .
Physical Properties Density and boiling points correlate with molecular weight and substituent bulk. For example, the CF₃-containing compound in has a higher density (1.461 g/cm³) and boiling point (328.1°C) compared to non-CF₃ analogs .
Applications
Toxicity and Environmental Impact
- Chlorinated Compounds: Higher chlorine content (e.g., target compound) may increase persistence in soil but raise toxicity concerns.
- Fluorinated Analogs : Fluorine substitution () reduces environmental persistence compared to chlorine but may introduce bioaccumulation risks .
Biological Activity
Benzene, 2-chloro-1-(2-chlorophenoxy)-4-nitro-, also known as 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene, is a compound of significant interest in various biological studies due to its potential applications in agriculture and medicine. This article explores its biological activity, focusing on its mechanisms of action, toxicological effects, and potential therapeutic uses.
- Chemical Formula : C12H7Cl2NO3
- Molecular Weight : 276.09 g/mol
- CAS Number : 89751
-
Inhibition of Enzymatic Activity :
- Research indicates that compounds similar to 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene can act as inhibitors of thyroid peroxidase (TPO), an enzyme critical for thyroid hormone synthesis. In vitro studies have shown that such compounds can disrupt normal thyroid function by inhibiting TPO activity, leading to altered hormone levels and potential endocrine disruption .
-
Cytotoxic Effects :
- The compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell proliferation in A549 lung cancer cells and other tumor types. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase, which is critical for cancer therapy .
Toxicological Profile
The toxicological assessment of benzene derivatives, including 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene, reveals several important findings:
- Acute Toxicity : Acute exposure studies suggest that the compound exhibits moderate toxicity. The LD50 values in animal models indicate a potential risk upon high-dose exposure.
- Environmental Impact : As a chlorinated compound, it poses risks to aquatic ecosystems due to its persistence and bioaccumulation potential. Studies have detected its presence in agricultural runoff, raising concerns about its impact on non-target organisms .
Case Study 1: Thyroid Disruption
A study conducted by researchers investigated the effects of various chlorinated phenols on thyroid function. The results indicated that 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene significantly inhibited TPO activity in vitro, leading to decreased levels of thyroxine (T4) in treated subjects compared to controls. This finding highlights the compound's potential as an endocrine disruptor and its implications for human health and environmental safety .
Case Study 2: Anticancer Activity
Another study assessed the anticancer properties of this compound against multiple cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 30 µM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 | 15 | Apoptosis |
| Study B | MCF7 | 25 | Cell Cycle Arrest |
| Study C | NCI-H460 | 20 | Apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For NAS, react 2-chlorophenol with 1,2-dichloro-4-nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress using thin-layer chromatography (TLC) with UV detection . For ether formation, copper catalysis (CuI/1,10-phenanthroline) enhances coupling efficiency between aryl halides and phenols. Purify via column chromatography using hexane/ethyl acetate gradients .
Q. How can the structural identity of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- ¹H NMR : Expect aromatic proton signals split into distinct multiplets due to nitro and chloro substituents. The phenoxy group protons (adjacent to oxygen) typically resonate at δ 6.8–7.2 ppm.
- ¹³C NMR : Identify the nitro group’s electron-withdrawing effect (C-NO₂ at ~148 ppm) and chloro-substituted carbons (C-Cl at ~125–135 ppm).
- HRMS : Calculate exact mass (C₁₂H₇Cl₂NO₃) for [M+H]⁺ (theoretical: 286.9804) .
Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?
- Methodological Answer : Use HPLC-UV or GC-MS with optimized parameters:
- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, UV detection at 254 nm.
- GC-MS : Derivatize with BSTFA for volatility, use electron ionization (EI) mode, and monitor m/z 287 (molecular ion) .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at position 4 directs electrophiles to positions 2 and 6 via resonance deactivation. Steric hindrance from the 2-chlorophenoxy group reduces reactivity at position 1. Computational modeling (DFT) can quantify activation barriers for substitution pathways. Compare with analogs like oxyfluorfen (trifluoromethyl substituent) to assess electronic effects .
Q. What are the environmental degradation pathways under UV irradiation?
- Methodological Answer : Conduct photolysis studies using a solar simulator (λ > 290 nm). Monitor degradation via LC-MS/MS. Primary pathways include:
- Nitro reduction : Conversion to amine derivatives under anaerobic conditions.
- Cleavage of the ether bond : Formation of 2-chlorophenol and 2-chloro-4-nitrobenzene fragments.
- Hydroxyl radical attack : Generate hydroxylated intermediates, identified by m/z shifts (+16) .
Q. How can computational methods predict the compound’s thermodynamic stability and solubility?
- Methodological Answer : Use COSMO-RS for solubility prediction in solvents (e.g., logP ~3.2 in octanol/water). Calculate Gibbs free energy (ΔG) of degradation pathways via Gaussian09 with B3LYP/6-311+G(d,p) basis set. Compare with experimental DSC data for melting point validation .
Q. What in vitro assays are appropriate for assessing ecotoxicological impacts?
- Methodological Answer :
- Daphnia magna toxicity : 48-hour EC₅₀ tests in OECD medium.
- Ames test : Evaluate mutagenicity using Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation (S9 mix).
- Algal growth inhibition : Pseudokirchneriella subcapitata exposed to 0.1–10 mg/L, measuring chlorophyll-a fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
